molecular formula C11H8FNO2 B1344600 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone CAS No. 889938-97-0

1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone

Cat. No. B1344600
M. Wt: 205.18 g/mol
InChI Key: FYOVARWWAUYDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone can be represented by the SMILES string O=C(C)C1=C(C)ON=C1C2=CC=C(F)C=C2 . The InChI key is SMNLZIPZXIVDCL-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Applications

1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone and its derivatives demonstrate significant potential in antimicrobial applications. A novel series of isoxazole derivatives synthesized from similar compounds were tested for in vitro antimicrobial activity against bacterial and fungal organisms, indicating the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2019). Similarly, other studies also highlight the synthesis and antimicrobial efficacy of various derivatives, indicating a broad spectrum of potential use in battling microbial infections (Nagamani et al., 2018).

Molecular Structure and Interaction Analysis

The molecular structure, vibrational frequencies, and vibrational assignments of compounds closely related to 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone have been investigated both experimentally and theoretically. Studies involving HOMO and LUMO analysis, MEP (Molecular Electrostatic Potential) analysis, and NBO (Natural Bond Orbital) analysis provide deep insights into the stability, reactivity, and electronic properties of these compounds. These analyses are crucial in understanding the potential applications of these compounds in areas such as nonlinear optics and as potential anti-neoplastic agents (Mary et al., 2015).

Synthesis and Characterization of Derivatives

The synthesis of various derivatives of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone and their structural characterization play a crucial role in understanding the compound's applications. Studies focus on synthesizing these derivatives using different methods and characterizing them through spectroscopic and thermal analysis methods. The synthesized compounds are also evaluated for properties like cytotoxicity, indicating their potential in therapeutic applications (Govindhan et al., 2017).

Nonlinear Optical Properties

The study of nonlinear optical properties of compounds structurally similar to 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone can lead to advancements in material science, particularly in the development of new materials for optical applications. The calculations of parameters like first hyperpolarizability indicate the potential of these compounds in the field of nonlinear optics (Mary et al., 2015).

Bioreduction and Enantioselective Synthesis

Research into the enantioselective synthesis of compounds related to 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone, particularly focusing on their bioreduction using natural biocatalysts like Daucus carota cells, opens up new pathways in the synthesis of pharmaceutical intermediates. The study of conditions for optimal yield and enantioselectivity offers valuable insights into the industrial production of these compounds (ChemChemTech, 2022).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOVARWWAUYDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628555
Record name 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone

CAS RN

889938-97-0
Record name 1-[3-(4-Fluorophenyl)-5-isoxazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889938-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(3-(4-fluorophenyl)isoxazol-5-yl)ethanol (0.15 g, 0.724 mmol) in DCM (10 mL) was added Dess-Martin periodinane (0.46 g, 1.08 mmol) at room temperature. The resulting solution was stirred for 16 h. The reaction mixture was filtered and washed with DCM (3×50 mL). The organic layer was washed with water (50 mL) followed by brine solution (50 mL), dried over sodium sulfate and concentrated under reduced pressure to obtain crude product. The crude product was purified by silica gel column chromatography (100-200 mesh; using 80% ethyl acetate in hexane) to obtain 1-(3-(4-fluorophenyl)isoxazol-5-yl)ethanone as off-white solid (0.1 g, 68% yield). 1H NMR (400 MHz, CDCl3): δ 7.81 (t, 2H), 7.20 (s, 1H), 7.17 (d, 2H), 2.66 (s, 3H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.